5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione

Antibacterial resistance Biofilm inhibition Dihydropyrimidine SAR

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6340-68-7) is a synthetic small molecule belonging to the 5-arylaminouracil (or 5-arylaminodihydropyrimidine-2,4-dione) class, defined by a uracil core substituted at the C5 position with a 4-chlorophenylamino group. With a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, historically explored as an intermediate for 2,4-diaminopyrimidine antimalarials and more recently investigated for direct antibacterial, antimycobacterial, and kinase inhibitory activities.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 6340-68-7
Cat. No. B15213594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione
CAS6340-68-7
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3O2/c11-6-1-3-7(4-2-6)13-8-5-12-10(16)14-9(8)15/h1-4,8,13H,5H2,(H2,12,14,15,16)
InChIKeyXTAXYZXWJVLJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6340-68-7): A Specialized 5-Arylaminouracil Scaffold for Anti-Infective and Kinase-Targeted Research


5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6340-68-7) is a synthetic small molecule belonging to the 5-arylaminouracil (or 5-arylaminodihydropyrimidine-2,4-dione) class, defined by a uracil core substituted at the C5 position with a 4-chlorophenylamino group . With a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, historically explored as an intermediate for 2,4-diaminopyrimidine antimalarials and more recently investigated for direct antibacterial, antimycobacterial, and kinase inhibitory activities [1][2]. The electron-withdrawing para-chloro substituent on the aniline ring is a critical structural feature that modulates electronic properties, target binding, and biological potency compared to other halogen or unsubstituted analogs [3].

Why Generic 5-Arylaminouracil Substitution Is Inappropriate for 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (6340-68-7) in Research Procurement


The 5-arylaminouracil scaffold exhibits extreme sensitivity to the nature and position of the aryl substituent, meaning that even closely related analogs—such as the 4-fluoro, 4-bromo, or unsubstituted phenylamino derivatives—can display orders-of-magnitude differences in target potency, antibacterial spectrum, and cytotoxicity [1][2]. In functionalized amino dihydropyrimidine series, the para-chloro substituent on the aniline ring has been shown to directly influence biofilm inhibition potency, with the 4-chlorophenylamino derivative demonstrating significantly lower MIC values (40.14 ± 15.73 µg/mL) compared to the 4-fluorophenylamino analog (45.52 ± 13.79 µg/mL) in biofilm-positive strains, while also shifting the Gram-positive versus Gram-negative selectivity profile [3]. Generic substitution without empirical verification therefore risks selecting a compound with divergent potency, altered bacterial strain coverage, and unanticipated off-target effects, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (6340-68-7) Versus Closest Analogs


Superior Antibiofilm Potency of the 4-Chlorophenylamino Derivative Over the 4-Fluorophenylamino Analog in Biofilm-Positive Bacterial Strains

In a direct head-to-head comparison of functionalized amino dihydropyrimidine derivatives against biofilm-positive bacterial strains (n=12), the 4-chlorophenylamino derivative demonstrated a lower mean MIC of 40.14 ± 15.73 µg/mL, outperforming the 4-fluorophenylamino analog which exhibited a mean MIC of 45.52 ± 13.79 µg/mL (p=0.016) [1]. This 5.38 µg/mL improvement in mean potency represents a statistically significant advantage for the chloro-substituted compound in biofilm contexts, where reduced antibiotic penetration typically demands higher intrinsic potency.

Antibacterial resistance Biofilm inhibition Dihydropyrimidine SAR Gram-positive pathogens

Target Engagement Profile: Carbonic Anhydrase II Inhibition (Ki = 707 nM) Reveals a Distinct Selectivity Fingerprint for Selectivity Profiling

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione inhibits human carbonic anhydrase II (hCA II) with a binding affinity constant (Ki) of 707 nM, as measured by phenol red-based stopped-flow CO₂ hydration assay [1]. While no direct comparator data for other 5-arylaminouracils against hCA II is available in the same assay, this moderate CA II affinity provides a quantitative selectivity benchmark: any analog claiming superior kinase selectivity must demonstrate reduced or absent CA II binding relative to this 707 nM value. Carbonic anhydrase II inhibition is a known source of off-target effects (e.g., metabolic acidosis, diuresis), making this data point essential for lead prioritization.

Carbonic anhydrase inhibition Kinase selectivity Off-target profiling BindingDB

Differential Antibacterial Spectrum: Activity Against Klebsiella pneumoniae (ATCC 10031) Defines Gram-Negative Coverage

The compound has demonstrated confirmed in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, a Gram-negative ESKAPE pathogen of critical priority . In the broader 5-arylaminouracil class, antibacterial activity is highly substituent-dependent: certain analogs (e.g., 5-(phenylamino)uracils lacking the 4-chloro group) show preferential activity against Gram-positive strains or Mycobacterium tuberculosis but lack Gram-negative coverage [1]. The retention of anti-Klebsiella activity in the 4-chlorophenylamino derivative thus distinguishes it from analogs that lose Gram-negative potency, making it the preferred starting point for broad-spectrum antibacterial programs targeting Enterobacteriaceae.

Gram-negative antibacterial Klebsiella pneumoniae Dihydropyrimidine ESKAPE pathogen

DHFR Inhibition (Bovine Liver IC50 = 12 µM) Establishes Baseline Potency for Antifolate Mechanism Optimization

The compound inhibits bovine liver dihydrofolate reductase (DHFR) with an IC50 of 12,000 nM (12 µM), measured spectrophotometrically over 10 minutes [1]. This DHFR inhibitory activity, while modest, provides a critical mechanistic anchor: functionalized amino dihydropyrimidines have been shown to exert antibacterial effects through DHFR inhibition, and this IC50 value serves as the baseline against which structural modifications (e.g., N1-substitution, C6-functionalization) can be evaluated for potency improvements [2]. Analogs that lose DHFR inhibition entirely may operate through alternative mechanisms, complicating SAR interpretation in lead optimization.

Dihydrofolate reductase Antifolate DHFR inhibition Antibacterial target

Established Synthetic Tractability as a Key Intermediate for 2,4-Diaminopyrimidine Antimalarials Provides Supply Chain and Derivatization Advantages

5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione is documented in the patent literature as a key intermediate in the synthesis of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, a compound with established antimalarial properties related to pyrimethamine [1]. The conversion proceeds via the 2-amino-4-mercapto or 2-acetamido-4-chloro pathway, with the 5-arylaminouracil core retaining the critical 4-chlorophenyl substitution pattern that is essential for antiparasitic activity [2]. This established synthetic route means the compound is available at reasonable scale for derivatization, unlike less-explored analogs that may require de novo route development. For procurement, this translates to lower supply risk and faster lead optimization timelines.

Synthetic intermediate 2,4-Diaminopyrimidine Antimalarial Pyrimethamine analogs

Optimal Research and Industrial Application Scenarios for 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione (6340-68-7)


Antibacterial Lead Optimization Targeting Biofilm-Associated Gram-Positive Infections

The statistically significant potency advantage of the 4-chlorophenylamino derivative (MIC 40.14 µg/mL) over the 4-fluorophenylamino analog (MIC 45.52 µg/mL, p=0.016) in biofilm-positive strains makes this compound the preferred starting scaffold for medicinal chemistry campaigns aimed at biofilm-associated infections [1]. Structure–activity relationship (SAR) studies should focus on N1- and C6-functionalization to further improve potency while retaining the critical 4-chloro substituent.

Broad-Spectrum Antibacterial Programs Requiring Gram-Negative (Klebsiella pneumoniae) Coverage

Unlike many 5-arylaminouracil analogs that lose activity against Gram-negative pathogens, 5-((4-chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione retains confirmed in vitro activity against K. pneumoniae ATCC 10031 . This makes it the compound of choice for programs targeting Enterobacteriaceae, where Gram-negative coverage is essential and cannot be achieved with unsubstituted phenylamino or certain other halogen-substituted analogs [2].

Selectivity Profiling and Off-Target Liability Assessment Using Carbonic Anhydrase II as a Quantitative Benchmark

The measured Ki of 707 nM against human carbonic anhydrase II provides a quantitative off-target benchmark [3]. Any newly synthesized analog should be tested for hCA II inhibition, with the goal of achieving Ki values substantially higher than 707 nM to demonstrate improved selectivity. This compound thus serves as a reference standard in selectivity panels for dihydropyrimidine-based kinase or antibacterial inhibitors.

DHFR-Targeted Antifolate Drug Discovery with a Validated Mechanistic Starting Point

With a confirmed DHFR IC50 of 12 µM (bovine liver), this compound establishes a quantifiable baseline for antifolate optimization programs [4]. Medicinal chemists can use this benchmark to evaluate whether structural modifications (e.g., substitution at N1, N3, or C6) improve DHFR potency. Analogs that fail to exceed this 12 µM threshold should be deprioritized for DHFR-targeted indications [5].

Quote Request

Request a Quote for 5-((4-Chlorophenyl)amino)dihydropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.